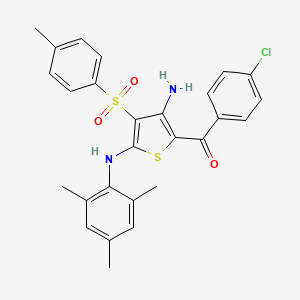

5-(4-chlorobenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine

Beschreibung

BenchChem offers high-quality 5-(4-chlorobenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorobenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN2O3S2/c1-15-5-11-21(12-6-15)35(32,33)26-22(29)25(24(31)19-7-9-20(28)10-8-19)34-27(26)30-23-17(3)13-16(2)14-18(23)4/h5-14,30H,29H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXBELODJFFQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)Cl)NC4=C(C=C(C=C4C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 5-(4-chlorobenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine is a complex organic molecule with potential biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's molecular formula is . It features a thiophene ring substituted with various functional groups that enhance its biological activity. The IUPAC name is 5-(4-chlorobenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine.

Biological Activity Overview

Recent studies have explored the biological activities of similar thiophene derivatives, showing promising results in antimicrobial and anticancer properties. The following sections summarize significant findings regarding the biological activity of this specific compound.

Anticancer Properties

The compound's structural features suggest it may interact with cellular targets involved in cancer progression. Analogous compounds have shown effectiveness against leukemia cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against various leukemia cell lines . This indicates that 5-(4-chlorobenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine could possess similar anticancer properties.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors. Similar compounds have been shown to inhibit key pathways involved in cell proliferation and survival. Potential mechanisms include:

- Enzyme Inhibition : Compounds may inhibit enzymes critical for tumor growth or microbial survival.

- Receptor Modulation : The compound could alter receptor signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that similar thiophene derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, similar to other compounds in its class. Research has shown that thiophene-based compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

Thiophene derivatives have been reported to possess antimicrobial properties. The compound may act against various bacterial strains, showing promise for development into new antibiotics .

Organic Electronics

The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics. The compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to charge transport and light emission efficiency .

Sensor Technology

The sensitivity of thiophene derivatives to environmental changes positions this compound as a candidate for sensor applications. Its ability to change conductivity in response to external stimuli can be exploited in developing chemical sensors for detecting pollutants or hazardous substances .

Case Study 1: Anticancer Research

In a controlled laboratory setting, researchers synthesized 5-(4-chlorobenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine and tested its efficacy against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Organic Photovoltaics

A team investigated the use of this compound in organic photovoltaic devices. The incorporation of the compound into the active layer resulted in enhanced power conversion efficiency due to improved charge transport properties. The devices exhibited stability over extended periods under simulated sunlight conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.